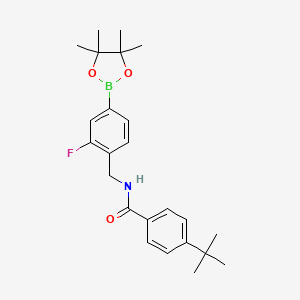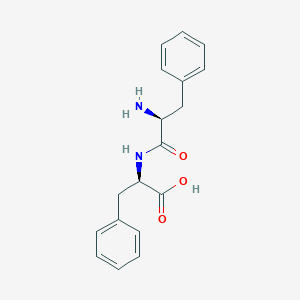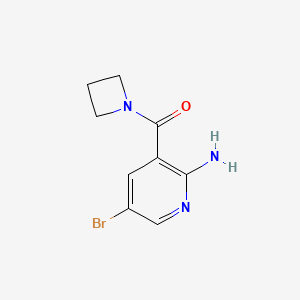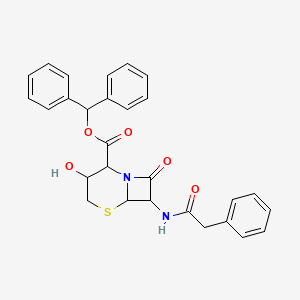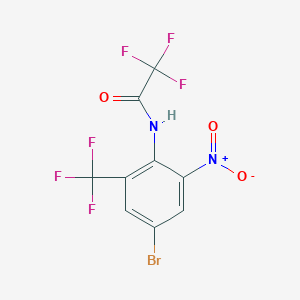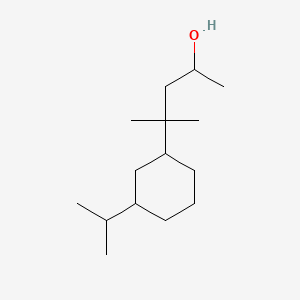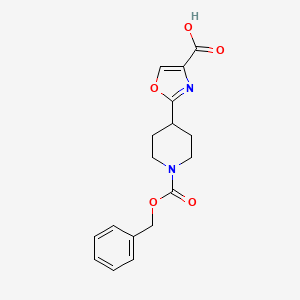
2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)oxazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-((ベンジルオキシ)カルボニル)ピペリジン-4-イル)オキサゾール-4-カルボン酸は、ピペリジン環、オキサゾール環、およびベンジルオキシカルボニル基を特徴とする複雑な有機化合物です。
準備方法
合成経路と反応条件
2-(1-((ベンジルオキシ)カルボニル)ピペリジン-4-イル)オキサゾール-4-カルボン酸の合成は、通常、複数のステップを伴います。一般的なアプローチの1つは、ピペリジン環の調製から始まり、続いてベンジルオキシカルボニル基の導入を行います。その後、オキサゾール環は環化反応によって形成されます。特定の試薬と条件は異なりますが、一般的なステップには次のようなものがあります。
ピペリジン環の形成: これは、アミンとカルボニル化合物を用いた環化反応によって達成できます。
ベンジルオキシカルボニル基の導入: このステップでは、通常、塩基の存在下でベンジルクロロホルメートを使用します。
オキサゾール環の形成: ニトリルとカルボニル化合物を用いた環化反応が一般的に使用されます。
工業的製造方法
この化合物の工業的製造方法は、公的ドメインではあまりよく文書化されていません。大規模な合成には、上記の手順を最適化して収率と純度を高めることが求められる可能性が高く、費用対効果と環境への影響も考慮する必要があります。
化学反応の分析
反応の種類
2-(1-((ベンジルオキシ)カルボニル)ピペリジン-4-イル)オキサゾール-4-カルボン酸は、さまざまな化学反応を起こす可能性があり、次のようなものがあります。
酸化: この化合物は、特定の条件下で酸化されて対応する酸化物を生成できます。
還元: 還元反応は、カルボン酸をアルコールに還元するなど、官能基を修飾するために使用できます。
置換: この化合物は、特にベンジルオキシカルボニル基で、求核置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤がしばしば使用されます。
置換: アミンやチオールなどの求核剤は、置換反応で使用できます。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によって酸化物が生成されるのに対し、還元によってアルコールまたはアミンが生成される可能性があります。
科学的研究の応用
2-(1-((ベンジルオキシ)カルボニル)ピペリジン-4-イル)オキサゾール-4-カルボン酸は、科学研究においていくつかの応用があります。
化学: これは、より複雑な分子の合成における中間体として使用されます。
生物学: この化合物は、その構造的特徴により、酵素阻害または受容体結合を含む研究で使用できます。
産業: これは、特殊化学品の製造またはより複雑な工業用化合物のビルディングブロックとして使用される可能性があります。
作用機序
2-(1-((ベンジルオキシ)カルボニル)ピペリジン-4-イル)オキサゾール-4-カルボン酸の作用機序は、特定の分子標的との相互作用に関与しています。ベンジルオキシカルボニル基は保護基として機能することができ、オキサゾール環は酵素や受容体などの生物学的標的と相互作用する可能性があります。ピペリジン環は構造的安定性を提供し、化合物の結合親和性と特異性に影響を与える可能性があります。
類似の化合物との比較
類似の化合物
1-((ベンジルオキシ)カルボニル)ピペリジン-4-カルボン酸: 構造は似ていますが、オキサゾール環がありません。
2-(2-メチルピリジン-4-イル)-1,3-オキサゾール-4-カルボン酸: オキサゾール環は似ていますが、置換基が異なります。
4-ピペリジンブチル酸塩酸塩: ピペリジン環を含みますが、官能基が異なります。
独自性
2-(1-((ベンジルオキシ)カルボニル)ピペリジン-4-イル)オキサゾール-4-カルボン酸は、ピペリジン環とオキサゾール環、およびベンジルオキシカルボニル基の組み合わせにより、独特です。この独自の構造により、生物系における特定の相互作用が可能になり、研究開発にとって価値のある化合物となります。
類似化合物との比較
Similar Compounds
1-((Benzyloxy)carbonyl)piperidine-4-carboxylic acid: Similar structure but lacks the oxazole ring.
2-(2-Methylpyridin-4-yl)-1,3-oxazole-4-carboxylic acid: Similar oxazole ring but different substituents.
4-Piperidinebutyric acid hydrochloride: Contains a piperidine ring but different functional groups.
Uniqueness
2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)oxazole-4-carboxylic acid is unique due to the combination of its piperidine and oxazole rings, along with the benzyloxycarbonyl group. This unique structure allows for specific interactions in biological systems and makes it a valuable compound for research and development.
特性
分子式 |
C17H18N2O5 |
|---|---|
分子量 |
330.33 g/mol |
IUPAC名 |
2-(1-phenylmethoxycarbonylpiperidin-4-yl)-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C17H18N2O5/c20-16(21)14-11-23-15(18-14)13-6-8-19(9-7-13)17(22)24-10-12-4-2-1-3-5-12/h1-5,11,13H,6-10H2,(H,20,21) |
InChIキー |
VTFONPFBYKMXME-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1C2=NC(=CO2)C(=O)O)C(=O)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




